N-[2-({[(4-chlorobenzoyl)amino]carbothioyl}amino)-1,3-benzothiazol-6-yl]acetamide
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Overview
Description
N-[2-({[(4-chlorobenzoyl)amino]carbothioyl}amino)-1,3-benzothiazol-6-yl]acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({[(4-chlorobenzoyl)amino]carbothioyl}amino)-1,3-benzothiazol-6-yl]acetamide typically involves the reaction of 2-aminobenzothiazole with appropriate benzoyl isothiocyanate. The reaction conditions often include the use of solvents such as dioxane and the presence of a base to promote the intramolecular C–S bond coupling cyclization . The structural elucidation of the final compound is confirmed through chemical tests, elemental analysis, and spectroscopic tools such as FTIR, 1H NMR, 13C NMR, and mass spectroscopy .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-({[(4-chlorobenzoyl)amino]carbothioyl}amino)-1,3-benzothiazol-6-yl]acetamide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Common Reagents and Conditions
The common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation of the compound may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-[2-({[(4-chlorobenzoyl)amino]carbothioyl}amino)-1,3-benzothiazol-6-yl]acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-({[(4-chlorobenzoyl)amino]carbothioyl}amino)-1,3-benzothiazol-6-yl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial growth by binding to and inhibiting essential enzymes involved in cell wall synthesis or DNA replication . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-(benzo[d]oxazol-2-ylcarbamothioyl)-2/4-substituted benzamides
- N-(6-acetamido-3-allyl-1,3-benzothiazol-2(3H)-ylidene)-2-thiophenecarboxamide
Uniqueness
N-[2-({[(4-chlorobenzoyl)amino]carbothioyl}amino)-1,3-benzothiazol-6-yl]acetamide is unique due to its specific structural features, such as the presence of an acetylamino group and a chlorobenzamide moiety
Properties
Molecular Formula |
C17H13ClN4O2S2 |
---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
N-[(6-acetamido-1,3-benzothiazol-2-yl)carbamothioyl]-4-chlorobenzamide |
InChI |
InChI=1S/C17H13ClN4O2S2/c1-9(23)19-12-6-7-13-14(8-12)26-17(20-13)22-16(25)21-15(24)10-2-4-11(18)5-3-10/h2-8H,1H3,(H,19,23)(H2,20,21,22,24,25) |
InChI Key |
SLJQKHWIPABYGB-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=S)NC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=S)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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